molecular formula C9H13Cl2NO B3027036 (S)-3-(3-Chlorophenyl)-beta-alaninol hcl CAS No. 1217859-58-9

(S)-3-(3-Chlorophenyl)-beta-alaninol hcl

Cat. No. B3027036
CAS RN: 1217859-58-9
M. Wt: 222.11
InChI Key: CLPPADMTIIQGRP-FVGYRXGTSA-N
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Description

“(S)-3-(3-Chlorophenyl)-beta-alaninol hcl” likely refers to a compound that contains a chlorophenyl group, a beta-alanine group, and an alcohol group. Chlorophenyl compounds are derivatives of phenol that have one or more hydrogen atoms replaced by chlorine atoms . Beta-alanine is a beta amino acid, which differs from standard alpha amino acids in the location of the amino group. The “S” in the name suggests that this compound has a specific stereochemistry, meaning it has a specific three-dimensional arrangement of the atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring (from the phenyl group) with a chlorine atom attached (from the chlorophenyl group), a carboxylic acid group (from the beta-alanine), and an alcohol group .


Chemical Reactions Analysis

Again, while specific reactions involving “(S)-3-(3-Chlorophenyl)-beta-alaninol hcl” are not available, chlorophenyl compounds are known to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another group . Beta-alanine can react with other compounds to form peptides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-(3-Chlorophenyl)-beta-alaninol hcl” would depend on its specific structure. Chlorophenyl compounds are generally weakly acidic and can be either solids or liquids at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • (S)-3-(3-Chlorophenyl)-beta-alaninol HCl has been used as an intermediate for synthesizing azole heterocycles, showing notable antibacterial activity against certain bacterial strains (Anusevičius, Jonuškienė, & Mickevičius, 2013).
  • Another study demonstrated the transformation of N-(4-chlorophenyl)-β-alanine, a related compound, into various derivatives with weak antibacterial properties (Anusevičius, Mickevičius, Belyakov, Šiugždaitė, & Kantminienė, 2014).

Corrosion Inhibition

  • The compound has been indirectly associated with studies on corrosion inhibition. For instance, research on N-(3-chlorophenyl)salicyaldimine, a compound with a similar chlorophenyl structure, showed it to be an effective corrosion inhibitor for steel in acidic media (Emregül, Kurtaran, & Atakol, 2003).

Drug Discovery and Pharmacology

  • In pharmacological research, compounds structurally similar to (S)-3-(3-Chlorophenyl)-beta-alaninol HCl, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride, have been identified as nonpeptidic agonists of the urotensin-II receptor, indicating potential for drug development (Croston et al., 2002).

Crystallography and Material Science

  • The compound's related β-alanine derivatives have been studied for their crystal structures and vibrational properties. For example, beta-alanine-hydrochloride's crystal structure provides insights into the solid structure of this complex, which can be valuable in material science (Godzisz, Ilczyszyn, & Ciunik, 2003).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many chlorophenyl compounds are used for their antimicrobial properties, where they disrupt the cell wall of bacteria .

properties

IUPAC Name

(3S)-3-amino-3-(3-chlorophenyl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPPADMTIIQGRP-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674188
Record name (3S)-3-Amino-3-(3-chlorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(3-Chlorophenyl)-beta-alaninol hcl

CAS RN

1217859-58-9
Record name (3S)-3-Amino-3-(3-chlorophenyl)propan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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